

Application of FAK Inhibitors in Cell Adhesion Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fak-IN-11*

Cat. No.: *B15138960*

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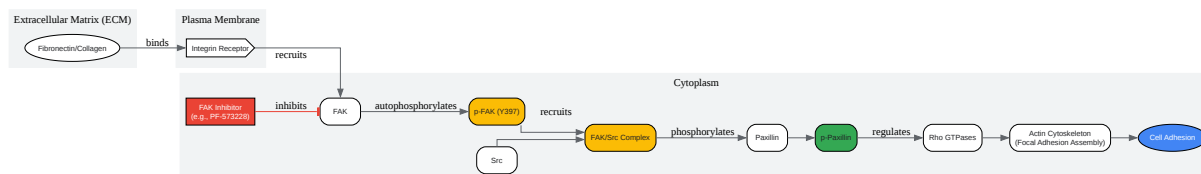
Introduction

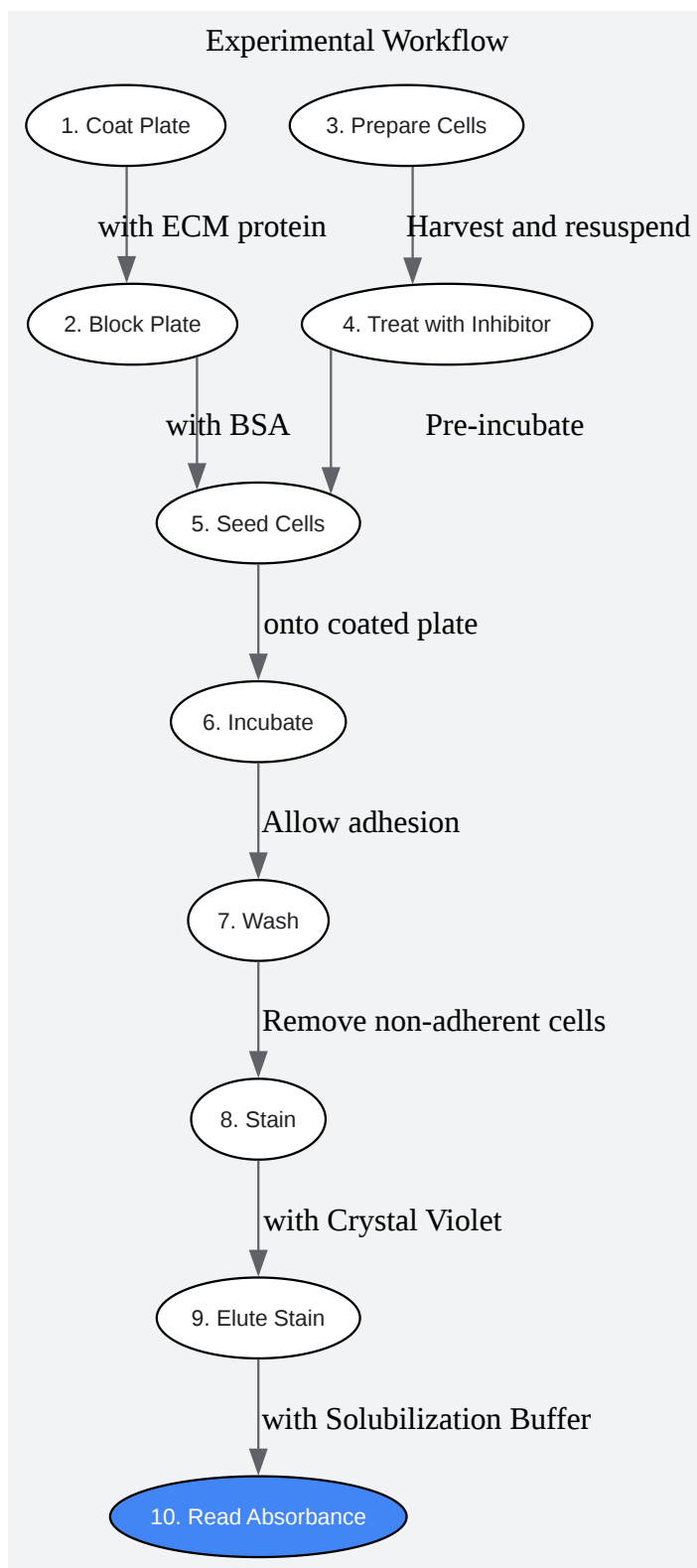
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction, regulating essential cellular processes such as cell adhesion, migration, proliferation, and survival. Upon integrin engagement with the extracellular matrix (ECM), FAK is recruited to focal adhesions and autophosphorylates at the Y397 residue. This event creates a high-affinity binding site for Src family kinases, leading to the formation of a dual kinase complex that phosphorylates a multitude of downstream targets, thereby orchestrating the dynamic changes in the cytoskeleton required for cell motility and adhesion.

Given its central role in these processes, FAK has emerged as a critical target in cancer research and other diseases characterized by aberrant cell migration. Small molecule inhibitors of FAK are valuable tools for dissecting the intricacies of FAK signaling and for therapeutic development. This document provides detailed application notes and protocols for the use of a representative FAK inhibitor in cell adhesion assays. While the user requested information on "**FAK-IN-11**," publicly available data for this specific compound is limited. Therefore, this guide will utilize the well-characterized FAK inhibitor, PF-573228, as a primary example to illustrate the experimental principles and procedures. The methodologies described herein can be adapted for other FAK inhibitors with known potencies.

FAK Signaling Pathway in Cell Adhesion

Integrin binding to the ECM triggers the recruitment of FAK to focal adhesions. This leads to the autophosphorylation of FAK at Tyr397, creating a docking site for the SH2 domain of Src family kinases. The subsequent activation of the FAK/Src complex results in the phosphorylation of downstream substrates such as paxillin and p130Cas. These signaling cascades ultimately converge on the regulation of Rho family GTPases, which are master regulators of the actin cytoskeleton, thereby controlling the formation and turnover of focal adhesions and influencing cell adhesion and migration. FAK inhibitors, such as PF-573228, act as ATP-competitive inhibitors of the FAK kinase domain, preventing its autophosphorylation and the subsequent downstream signaling events.





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